

Technical Guide: 1-(4-chloro-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Chloro-3'-fluoroacetophenone

Cat. No.: B117306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-chloro-3-fluorophenyl)ethanone, a halogenated aromatic ketone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical and physical properties, safety and handling information, and its potential applications as a chemical intermediate. A representative experimental protocol for a reaction involving a similar chemical structure is also provided for illustrative purposes.

Chemical Identity and Properties

1-(4-chloro-3-fluorophenyl)ethanone is a substituted acetophenone that serves as a key intermediate in various organic syntheses.^[1] Its chemical structure and properties are summarized below.

Property	Value	Source
IUPAC Name	1-(4-chloro-3-fluorophenyl)ethanone	[2] [3]
Synonyms	4'-Chloro-3'-fluoroacetophenone, 1-acetyl-4-chloro-3-fluorobenzene	[3] [4]
CAS Number	151945-84-5	[2] [3] [4]
Molecular Formula	C ₈ H ₆ CIFO	[3] [4]
Molecular Weight	172.58 g/mol	[3] [4]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2]
InChI Key	ATZHNDSADJDUPJ-UHFFFAOYSA-N	[2] [3]
SMILES	CC(=O)C1=CC(=C(C=C1)Cl)F	[3]
Storage Temperature	Room Temperature	[2]

Safety and Handling

1-(4-chloro-3-fluorophenyl)ethanone is classified as a hazardous substance.[\[5\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:[\[2\]](#)[\[3\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

GHS Precautionary Statements:[\[2\]](#)

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications in Research and Development

As a substituted acetophenone, 1-(4-chloro-3-fluorophenyl)ethanone is a valuable building block in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring, along with the reactive ketone functional group, allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Halogenated phenyl ketones are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

While specific, detailed experimental protocols for 1-(4-chloro-3-fluorophenyl)ethanone are not widely published, a general procedure for a reaction where this compound could be utilized as a starting material is provided below for illustrative purposes. This protocol describes the alpha-bromination of an acetophenone derivative, a common reaction to introduce further functionality.

Protocol: Alpha-Bromination of a Substituted Acetophenone

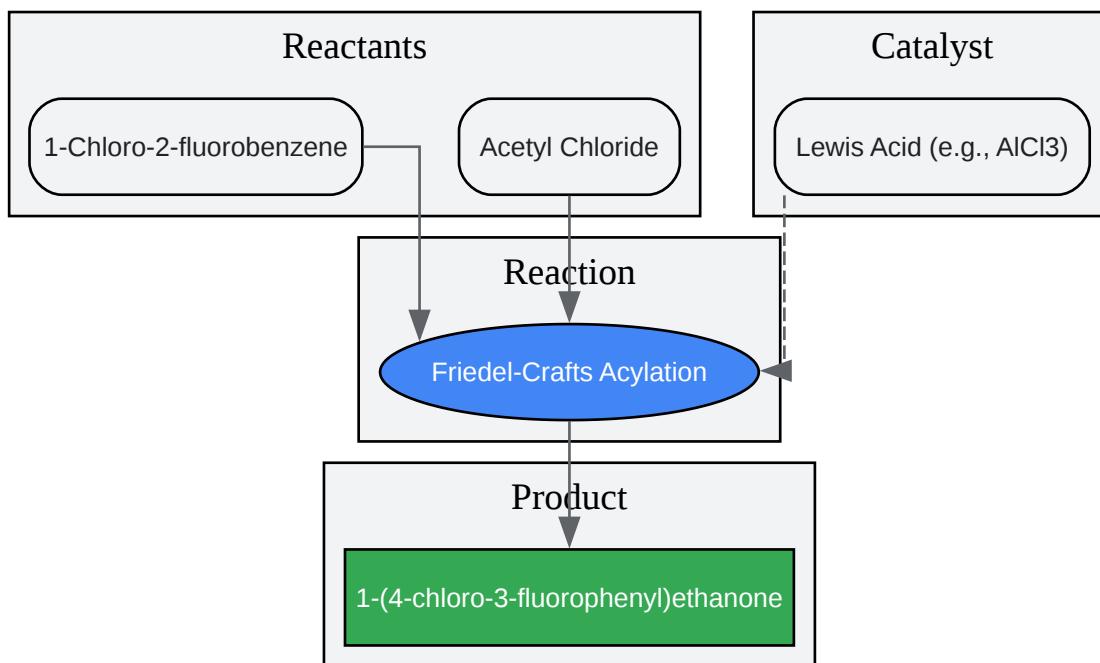
This protocol is a general representation and may require optimization for specific substrates.

Materials:

- Substituted acetophenone (e.g., 1-(4-chloro-3-fluorophenyl)ethanone)
- N-Bromosuccinimide (NBS)

- Polyethylene glycol (PEG-400)
- Water
- Stirring apparatus
- Reaction vessel

Procedure:

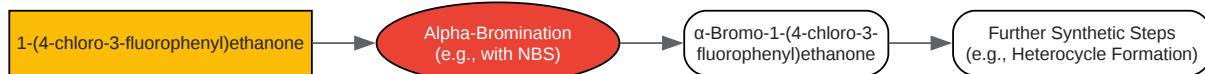

- A mixture of the acetophenone (1.0 equivalent) and N-bromosuccinimide (NBS) (1.0 equivalent) is added to a mixture of PEG-400 and water.
- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

This is a generalized protocol adapted from similar syntheses and should be performed with appropriate safety precautions in a laboratory setting.

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to produce substituted acetophenones like 1-(4-chloro-3-fluorophenyl)ethanone, the Friedel-Crafts acylation.



[Click to download full resolution via product page](#)

Caption: Synthesis of 1-(4-chloro-3-fluorophenyl)ethanone.

Potential Reaction Workflow

This diagram shows a logical workflow for a subsequent reaction using 1-(4-chloro-3-fluorophenyl)ethanone as a starting material for further chemical modification.

[Click to download full resolution via product page](#)

Caption: Potential synthetic utility of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [Technical Guide: 1-(4-chloro-3-fluorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117306#iupac-name-for-1-4-chloro-3-fluorophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

